molecular formula C10H6F3NO B3217119 6-(Trifluoromethyl)isoquinolin-3-ol CAS No. 1175271-49-4

6-(Trifluoromethyl)isoquinolin-3-ol

Cat. No.: B3217119
CAS No.: 1175271-49-4
M. Wt: 213.16 g/mol
InChI Key: DSQGHRJCKUJDJB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinolin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C10H6F3NO. This compound features a trifluoromethyl group at the 6-position and a hydroxyl group at the 3-position of the isoquinoline ring. Isoquinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)isoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method allows for the efficient formation of the isoquinoline ring system . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)isoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group at the 3-position can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Uniqueness of 6-(Trifluoromethyl)isoquinolin-3-ol: The presence of both a trifluoromethyl group and a hydroxyl group in this compound imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for specific interactions with biological targets. This combination makes this compound a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQGHRJCKUJDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)isoquinolin-3-ol
Reactant of Route 2
6-(Trifluoromethyl)isoquinolin-3-ol
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6-(Trifluoromethyl)isoquinolin-3-ol
Reactant of Route 5
6-(Trifluoromethyl)isoquinolin-3-ol
Reactant of Route 6
6-(Trifluoromethyl)isoquinolin-3-ol

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